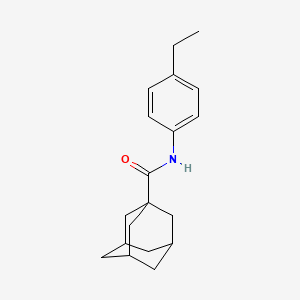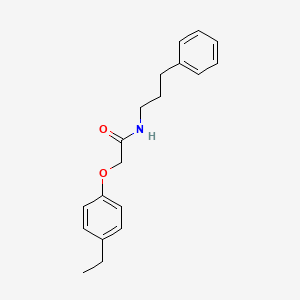
N-(4-ethylphenyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-1-adamantanecarboxamide, also known as APEC, is a chemical compound that has been widely studied for its potential applications in scientific research. APEC belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-1-adamantanecarboxamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. N-(4-ethylphenyl)-1-adamantanecarboxamide has been shown to act as a selective antagonist of the TRPV1 ion channel, which is involved in pain sensation and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
N-(4-ethylphenyl)-1-adamantanecarboxamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain sensation and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide binds to the channel and blocks the influx of calcium ions, which are responsible for the sensation of pain and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide has also been shown to modulate the release of dopamine in the brain, which may be involved in its potential use for the treatment of Parkinson's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain sensation and inflammation, and the potential modulation of dopamine release in the brain. N-(4-ethylphenyl)-1-adamantanecarboxamide has also been shown to have a low toxicity profile in animal studies, which suggests that it may be safe for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-ethylphenyl)-1-adamantanecarboxamide is its selective antagonism of the TRPV1 ion channel, which makes it a valuable tool for studying the role of this channel in pain sensation and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide also has a low toxicity profile in animal studies, which makes it a potentially safe compound for use in humans. However, one of the limitations of N-(4-ethylphenyl)-1-adamantanecarboxamide is its relatively low potency, which may require higher doses for effective inhibition of the TRPV1 channel.
Orientations Futures
There are several future directions for research on N-(4-ethylphenyl)-1-adamantanecarboxamide, including the development of more potent analogs, the exploration of its potential use in the treatment of other neurodegenerative disorders, and the investigation of its potential use in combination with other drugs for the treatment of pain and inflammation. Additionally, further studies are needed to explore the potential side effects and toxicity of N-(4-ethylphenyl)-1-adamantanecarboxamide in humans, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-1-adamantanecarboxamide involves the reaction of 4-ethylphenylamine with 1-adamantanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-2-13-3-5-17(6-4-13)20-18(21)19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,14-16H,2,7-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKJPQARPUMWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5091757.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5091761.png)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5091765.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
![2-benzyl-1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5091777.png)
![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)
![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)

![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5091819.png)
![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5091820.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(3S)-2-oxo-3-azepanyl]propanamide](/img/structure/B5091837.png)
